1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid structure elucidation
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Abstract
This guide provides a comprehensive, methodology-driven framework for the definitive structure elucidation of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. As a non-proteinogenic amino acid, this molecule and its analogs are of significant interest in medicinal chemistry and materials science. A robust and unambiguous confirmation of its molecular structure is paramount for any subsequent research, development, or regulatory submission. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of orthogonal methods to create a self-validating analytical workflow. We will detail the causality behind experimental choices, provide field-proven protocols, and interpret expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.
Introduction and Molecular Overview
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (C₈H₁₃NO₄) is a synthetic cyclic amino acid derivative. Its structure incorporates a quaternary carbon center on a cyclopentane ring, bearing both a carboxylic acid and a methyl carbamate functional group. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block for peptidomimetics, constrained peptides, and novel polymers. The accurate characterization of this molecule is the foundational step for understanding its chemical reactivity, biological activity, and physical properties.
The primary objective of this guide is to establish an irrefutable analytical consensus on the molecule's identity and connectivity. This is achieved not by a single "magic bullet" technique, but by the logical corroboration of data from multiple, independent analytical platforms.
Table 1: Physicochemical Properties of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | LookChem[1] |
| Molecular Weight | 187.19 g/mol | LookChem[1] |
| Exact Mass | 187.08445790 Da | LookChem[1] |
| Density | 1.25 g/cm³ | LookChem[1] |
| Boiling Point | 359.4°C at 760 mmHg | LookChem[1] |
| Hydrogen Bond Donors | 2 | LookChem[1] |
| Hydrogen Bond Acceptors | 4 | LookChem[1] |
| Canonical SMILES | COC(=O)NC1(CCCC1)C(=O)O | LookChem[1] |
The Strategic Workflow for Structure Elucidation
A robust structure elucidation process is systematic. It begins with a confirmation of the molecular formula and proceeds through increasingly detailed investigations of the molecular framework. Each step should logically inform the next, building a comprehensive and self-consistent data package.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Rationale: Mass spectrometry is the initial and most critical step. Its purpose is to confirm the elemental composition of the synthesized molecule with high precision. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here; it provides an exact mass measurement, which is far more definitive than the nominal mass from a low-resolution instrument. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, minimizing fragmentation and preserving the molecular ion.[2][3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Positive Ion Mode (+ESI):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to +3.5 to +4.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
Calibrate the instrument using a known standard immediately prior to the run.
-
-
Negative Ion Mode (-ESI):
-
Switch the capillary voltage to -3.0 to -4.0 kV.
-
Repeat the data acquisition.
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Expected Data & Interpretation
The power of HRMS lies in its precision. The experimentally measured mass should match the theoretical mass to within 5 ppm, providing strong evidence for the molecular formula.
Table 2: Expected HRMS Data
| Ion Mode | Adduct | Theoretical m/z | Expected Observation |
| Positive | [M+H]⁺ | 188.09173 | m/z 188.0917 ± 0.0009 |
| Positive | [M+Na]⁺ | 210.07368 | m/z 210.0737 ± 0.0011 |
| Negative | [M-H]⁻ | 186.07718 | m/z 186.0772 ± 0.0009 |
A successful result validates the molecular formula C₈H₁₃NO₄, confirming that the correct atoms are present before proceeding to determine how they are connected.
Infrared Spectroscopy: A Functional Group Fingerprint
Expertise & Rationale: With the molecular formula confirmed, IR spectroscopy provides a rapid, non-destructive method to verify the presence of the key functional groups: the carboxylic acid, the carbamate, and the aliphatic ring.[4] The vibrational frequencies of these groups are well-characterized and serve as a reliable "fingerprint." The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Data & Interpretation
The IR spectrum should display characteristic absorption bands corresponding to each functional moiety within the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |
| Carbamate | N-H Stretch | ~3350 - 3300 | Medium, Sharp |
| Cyclopentane | C(sp³)-H Stretch | 2980 - 2870 | Strong, Sharp |
| Carbamate | C=O Stretch | ~1725 - 1705 | Very Strong, Sharp |
| Carboxylic Acid | C=O Stretch | ~1710 - 1680 | Strong (may overlap with carbamate C=O) |
| Carbamate | N-H Bend | ~1540 - 1520 | Medium |
The observation of these distinct bands, particularly the broad O-H and strong carbonyl signals, provides compelling evidence for the proposed functional groups.[5][6][7]
NMR Spectroscopy: Mapping the Molecular Blueprint
Expertise & Rationale: Nuclear Magnetic Resonance spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A full suite of experiments—¹H, ¹³C, and 2D correlation spectra (COSY, HSQC)—is required for an unambiguous assignment of the complex cyclopentane ring system and the confirmation of the overall molecular structure.[8]
Caption: NMR workflow for complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and keep exchangeable protons sharp). Add a trace amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Expected Data & Interpretation
¹H NMR Spectrum:
-
~12.0 ppm (1H, very broad singlet): The acidic proton of the COOH group. Its broadness is due to hydrogen bonding and chemical exchange.
-
~7.5 ppm (1H, broad singlet): The amide proton of the NH COO group.
-
3.58 ppm (3H, singlet): The methyl protons of the methoxy (OCH₃ ) group. Its singlet nature and integration of 3H are diagnostic.
-
~2.2 - 1.6 ppm (8H, complex multiplets): The eight protons on the cyclopentane ring . Due to the quaternary center at C1, the protons on each CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This complexity is expected and is a key feature of the structure.
¹³C NMR Spectrum:
-
~175 ppm: The carbonyl carbon of the C OOH group.
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~156 ppm: The carbonyl carbon of the NHC OO group.
-
~65 ppm: The quaternary carbon of the cyclopentane ring (C 1), which is bonded to both the nitrogen and the carboxyl group.
-
~52 ppm: The methyl carbon of the O CH₃ group.
-
~38 ppm & ~24 ppm: Signals corresponding to the four unique CH₂ carbons of the cyclopentane ring. Symmetry dictates there should be two sets of two equivalent carbons, but minor conformational effects could make all four unique.
2D NMR Spectra:
-
COSY: This experiment is crucial for tracing the connectivity within the cyclopentane ring. It will show correlations between geminal and vicinal protons, allowing the assignment of the complex multiplet region.
-
HSQC: This experiment provides the final piece of the puzzle by correlating each proton signal to the carbon atom it is directly attached to. This will definitively link the proton assignments at ~2.2-1.6 ppm to the carbon signals at ~38 and ~24 ppm, confirming the C-H framework of the cyclopentane ring.
The complete and self-consistent assignment of all signals in these NMR experiments provides irrefutable evidence for the proposed connectivity of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
X-Ray Crystallography: The Definitive Proof
Expertise & Rationale: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography is the "gold standard." It offers an unambiguous, three-dimensional map of the molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details.[9][10] Its success is contingent on the ability to grow a single, diffraction-quality crystal, which can be a significant experimental challenge.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
The primary challenge is finding a suitable solvent system.
-
Method: Slow evaporation is the most common technique. Dissolve the compound to near-saturation in a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone, ethyl acetate/hexanes) at a slightly elevated temperature.
-
Allow the solution to cool slowly and the solvent to evaporate over several days to weeks in a vibration-free environment.
-
-
Data Collection:
-
Mount a suitable single crystal (typically <0.5 mm in each dimension) on a goniometer.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[11]
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[12]
-
Expected Outcome & Interpretation
A successful crystallographic experiment yields a final structural model with a low R-factor (typically <5%), indicating an excellent fit between the model and the experimental data. The output will confirm:
-
The exact connectivity of all atoms.
-
The planarity of the carbamate and carboxylic acid groups.
-
The specific conformation (e.g., envelope or twist) of the cyclopentane ring in the solid state.
-
The intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamate moieties of adjacent molecules, that dictate the crystal packing.
This result provides the ultimate, unequivocal proof of the structure of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
Conclusion
The structure elucidation of 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a process of building a logical, evidence-based case. By systematically applying a suite of orthogonal analytical techniques, we create a self-validating dataset. Mass spectrometry confirms the elemental formula, infrared spectroscopy identifies the requisite functional groups, and a comprehensive set of NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the definitive, three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization necessary for any advanced research or development application.
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